

# A Comprehensive Technical Review of (+)-Intermedine Research

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## Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B085719

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## Introduction

**(+)-Intermedine** is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their potential toxicity, particularly hepatotoxicity, but also exhibit a range of other biological activities that have garnered scientific interest. This technical guide provides an in-depth review of the existing research on **(+)-Intermedine**, focusing on its synthesis, biological effects, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

## Synthesis of (+)-Intermedine and its Analogues

The synthesis of **(+)-Intermedine** and its analogues has been a subject of interest for researchers exploring the structure-activity relationships of pyrrolizidine alkaloids. A key strategy involves the coupling of necine bases with necic acids. For instance, the N-oxides of indicine, intermedine, lycopsamine, and a novel nonnatural product have been synthesized by the regiospecific coupling of the isopropylidene derivatives of (-)- and (+)-trachelanthic and (-)- and (+)-viridifloric acids with (-)-retronecine at the C-9 position. The (-)-retronecine is obtained through the hydrolysis of monocrotaline, which is isolated from *Crotalaria spectabilis*. Subsequent hydrolysis and oxidation of the coupled products yield the final N-oxide compounds.[1] These synthetic analogues have been instrumental in evaluating the potential antitumor activities of this class of compounds.[1]

## Biological Activities and Mechanisms of Action

The research on **(+)-Intermedine** has primarily focused on its cytotoxic and hepatotoxic effects. However, studies on related compounds suggest potential for other biological activities.

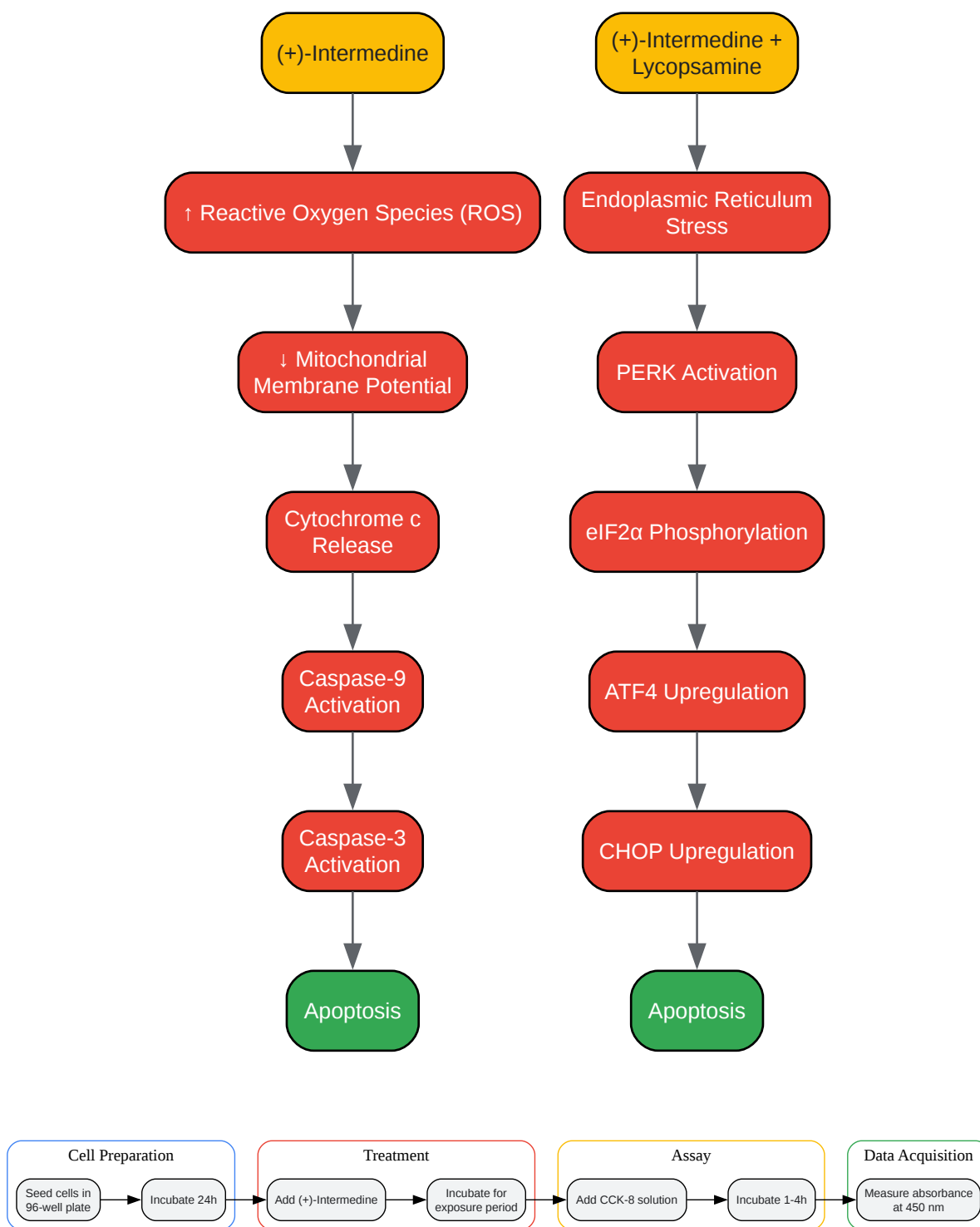
### Hepatotoxicity

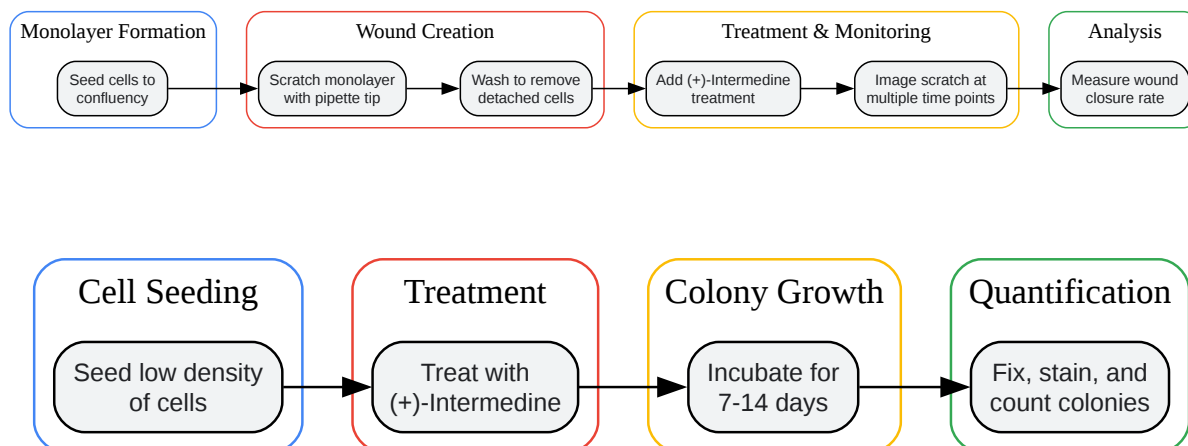
**(+)-Intermedine** is a known hepatotoxic agent, causing damage to liver cells. The primary mechanism of its toxicity involves the induction of apoptosis through the generation of oxidative stress.<sup>[2][3]</sup>

#### Mitochondrial Apoptosis Pathway

**(+)-Intermedine** induces apoptosis in hepatocytes via the mitochondrial pathway. This process is initiated by the excessive production of reactive oxygen species (ROS), which leads to a cascade of intracellular events:

- **Mitochondrial Membrane Potential Collapse:** The increase in ROS disrupts the mitochondrial membrane potential.<sup>[2][3]</sup>
- **Cytochrome c Release:** The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.<sup>[2][3]</sup>
- **Caspase Activation:** Cytoplasmic cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3.<sup>[2]</sup>
- **Cell Death:** Activated caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.<sup>[2]</sup>





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## References

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